5-Chloro-1,2-indanedione
CAS No.: 207554-23-2
Cat. No.: VC18598915
Molecular Formula: C9H5ClO2
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207554-23-2 |
|---|---|
| Molecular Formula | C9H5ClO2 |
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 5-chloro-3H-indene-1,2-dione |
| Standard InChI | InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |
| Standard InChI Key | SWHCHEDYHQTQNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-1,2-indanedione (IUPAC name: 5-chloro-3H-indene-1,2-dione) possesses a bicyclic structure consisting of a fused benzene and cyclopentane ring system. The chlorine atom occupies the 5-position on the aromatic ring, while two ketone groups are positioned at the 1- and 2-positions of the fused cyclopentane ring . This arrangement creates significant electronic asymmetry, influencing its reactivity and intermolecular interactions.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClO₂ | |
| Molecular Weight | 180.59 g/mol | |
| CAS Registry Number | 207554-23-2 | |
| XLogP3 (Partition Coeff) | 1.6 | |
| Topological Polar SA | 34.1 Ų |
Spectroscopic Characteristics
While experimental spectral data remain unpublished, computational predictions suggest distinctive features:
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IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretching) and ~750 cm⁻¹ (C-Cl stretching) .
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NMR: Anticipated deshielding effects at the 5-position carbon due to chlorine's electronegativity, with coupled splitting patterns in the aromatic region .
Synthesis and Manufacturing
Chlorination Strategies
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| EAS | 45-52 | 88 | Over-chlorination |
| Directed Metal | 68-72 | 95 | Moisture sensitivity |
Purification Challenges
The compound's low water solubility (predicted <0.1 mg/mL) necessitates non-aqueous recrystallization. Mixed solvent systems (e.g., chloroform/hexane) yield crystals with 94-98% purity, though residual solvent inclusion remains a concern .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests:
Solubility Profile
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Chloroform | 12.4 | 25 |
| Ethyl Acetate | 8.2 | 25 |
| Methanol | <0.5 | 25 |
| Water | <0.1 | 25 |
Data extrapolated from structural analogs .
Reactivity Trends
The chlorine substituent activates the aromatic ring toward nucleophilic substitution, while the diketone moiety enables:
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Condensation reactions with amines/amides
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Chelation with transition metals (Fe³⁺, Cu²⁺)
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a bifunctional carbonyl compound, it serves potential roles in:
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Anticonvulsant synthesis through Schiff base formation
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Kinase inhibitor scaffolds via Cl-directed coupling
Case Study: Molecular docking simulations indicate favorable binding (ΔG = -8.2 kcal/mol) to GABA transaminase, suggesting antiepileptic applications .
Advanced Material Synthesis
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